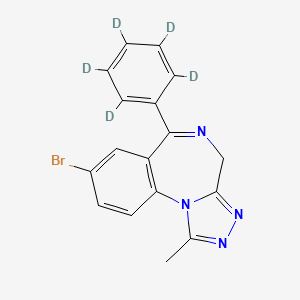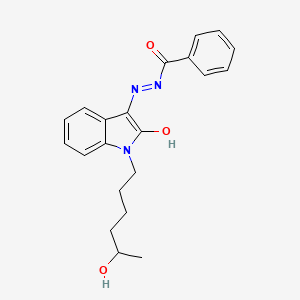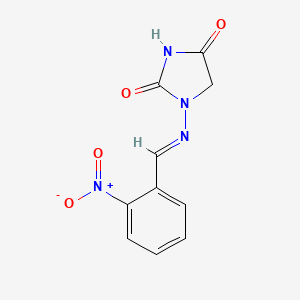
2-NP-Ahd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenylaminohexane (2-NP-Ahd) is an organic compound characterized by its pale yellow solid form. It is soluble in various organic solvents such as ethanol and dichloromethane. This compound is primarily used as a reducing agent in organic synthesis, particularly for the reduction of carbonyl-containing compounds like ketones and aldehydes into their corresponding alcohols. Additionally, it can reduce nitrites to amines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenylaminohexane typically involves the reaction of 2-nitrotoluene with hexanedial. The process begins with the condensation of 2-nitrotoluene and hexanedial in the presence of sodium carbonate, forming an intermediate compound, 1-[2-(hexylamino)phenyl]propanone. This intermediate is then hydrolyzed under acidic conditions (using sulfuric acid) to yield the final product, 2-Nitrophenylaminohexane .
Industrial Production Methods: Industrial production of 2-Nitrophenylaminohexane follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. Safety measures are crucial due to the compound’s toxicity and potential hazards during synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitrophenylaminohexane undergoes several types of chemical reactions, including:
Reduction: It can reduce carbonyl compounds (ketones and aldehydes) to their corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.
Hydrolysis: Under acidic conditions, it can hydrolyze to form various intermediates.
Common Reagents and Conditions:
Reduction: Commonly uses hydrogen gas or hydride donors like sodium borohydride.
Substitution: Often involves halides and bases like sodium hydroxide.
Hydrolysis: Typically performed with strong acids like sulfuric acid.
Major Products:
Reduction: Produces alcohols from carbonyl compounds.
Substitution: Forms substituted derivatives depending on the halide used.
Hydrolysis: Generates intermediate compounds that can be further processed.
Aplicaciones Científicas De Investigación
2-Nitrophenylaminohexane has diverse applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis, facilitating the conversion of carbonyl compounds to alcohols.
Biology: Investigated for its potential in reducing nitrites to amines, which can be useful in various biochemical pathways.
Medicine: Explored for its potential in drug synthesis and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications
Mecanismo De Acción
The mechanism by which 2-Nitrophenylaminohexane exerts its reducing effects involves the transfer of electrons to the target molecule, facilitating the reduction process. The molecular targets include carbonyl groups in ketones and aldehydes, which are converted to alcohols. The pathways involved in these reactions are typically catalytic, involving intermediate complexes that stabilize the transition states .
Comparación Con Compuestos Similares
2-Nitrophenylhydrazine: Another nitrophenyl derivative used in similar reduction reactions.
2-Nitroaniline: Used in the synthesis of dyes and pigments, sharing some chemical properties with 2-Nitrophenylaminohexane.
2-Nitrobenzylamine: Employed in organic synthesis for various reduction and substitution reactions
Uniqueness: 2-Nitrophenylaminohexane is unique due to its specific structure that allows for efficient reduction of carbonyl compounds and nitrites.
Propiedades
IUPAC Name |
1-[(E)-(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJCJZKZXOFQZ-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

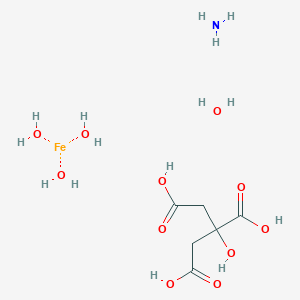
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate](/img/structure/B10829042.png)
![3-Heptyl-6,6,9-trimethyl-6aS,7,8,9S,10,10aS-hexahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10829048.png)
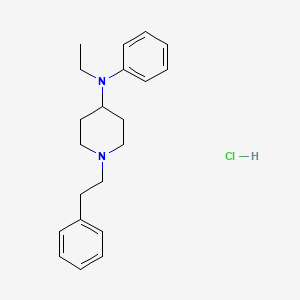
![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)
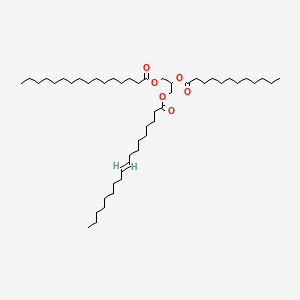
![[(2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829071.png)
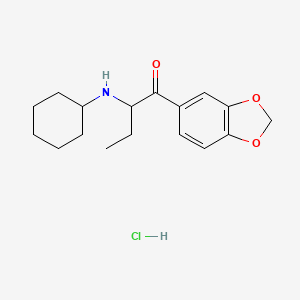

![methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)

